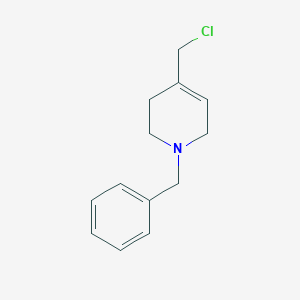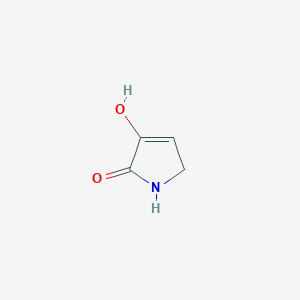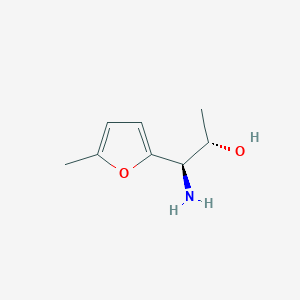
1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C12H16ClN It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a chloromethyl group attached to the nitrogen and carbon atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and mild heating.
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Major Products:
- Substituted derivatives (e.g., N-alkylated, N-arylated products)
- N-oxides
- Reduced amines
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a tetrahydropyridine ring.
1-Benzyl-4,5-bis(chloromethyl)-1H-1,2,3-triazole: Contains two chloromethyl groups and a triazole ring.
1-Benzyl-4-methylbenzene: Lacks the chloromethyl group and has a simpler structure.
Uniqueness: 1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H16ClN |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
1-benzyl-4-(chloromethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-6H,7-11H2 |
InChI-Schlüssel |
KQWOAURMLKRZCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1CCl)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)


![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)





